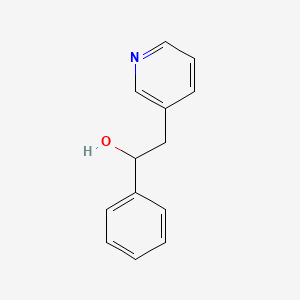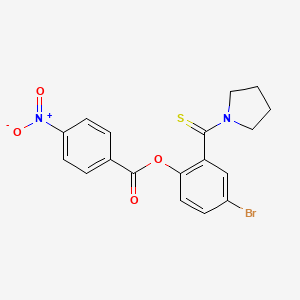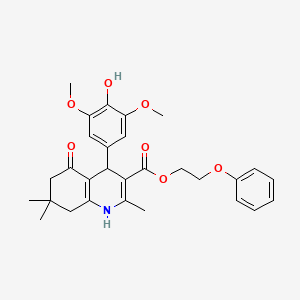
1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene
Vue d'ensemble
Description
1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene, also known as FDT, is a type of organic semiconductor material that has attracted significant attention in the field of optoelectronics due to its unique properties. FDT has been studied extensively for its potential applications in light-emitting diodes (LEDs), solar cells, and field-effect transistors (FETs).
Mécanisme D'action
The mechanism of action of 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene is related to its unique electronic properties. 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene is a π-conjugated molecule, meaning that it has a delocalized system of electrons that can move freely throughout the molecule. This allows 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene to efficiently transport charge and interact with other molecules. In optoelectronic devices, 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene acts as a semiconductor, allowing it to transport electrons or holes between different layers of the device. In sensing applications, 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene can interact with target molecules through π-stacking or other non-covalent interactions.
Biochemical and Physiological Effects:
While 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene has not been extensively studied for its biochemical or physiological effects, some studies have investigated its toxicity and biocompatibility. One study found that 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene was not toxic to human cells at low concentrations, but higher concentrations caused cell death. Another study found that 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene could be used as a coating for medical implants due to its biocompatibility and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene is its ease of synthesis and purification, which makes it a convenient material for lab experiments. Additionally, 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene has been extensively studied, and its properties are well-characterized, making it a reliable material for optoelectronic and sensing applications. However, one limitation of 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene is its relatively low solubility in common solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene. One area of interest is the development of new synthesis methods that can improve the yield and purity of 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene. Additionally, researchers are interested in exploring new applications for 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene, such as in organic lasers or as a material for flexible electronics. Finally, there is ongoing research into the toxicity and biocompatibility of 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene, which will be important for its potential use in medical applications.
Applications De Recherche Scientifique
1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene has been extensively studied for its potential application in optoelectronic devices. In particular, 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene has been shown to have high electron mobility and good charge transport properties, making it a promising candidate for use in FETs and solar cells. 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene has also been used as an emitting material in OLEDs, where it has demonstrated high efficiency and good color purity. Additionally, 1,1'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis-1H-triazirene has been studied for its potential use in sensing applications, such as gas sensing and biosensing.
Propriétés
IUPAC Name |
1-[4-[9-[4-(triazirin-1-yl)phenyl]fluoren-9-yl]phenyl]triazirine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N6/c1-3-7-23-21(5-1)22-6-2-4-8-24(22)25(23,17-9-13-19(14-10-17)30-26-27-30)18-11-15-20(16-12-18)31-28-29-31/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQULRPNCAVUTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N5N=N5)C6=CC=C(C=C6)N7N=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[9-[4-(Triazirin-1-yl)phenyl]fluoren-9-yl]phenyl]triazirine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4881591.png)

amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B4881593.png)
![2-(2,4-dibromophenyl)-5-methyl-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881601.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(4-methoxybenzyl)-2-indanecarboxamide](/img/structure/B4881608.png)
![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one oxime](/img/structure/B4881620.png)

![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881636.png)
![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4881651.png)
![1,3,8,10-tetramethyl-5,12-diphenyl-7,14-dioxa-4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-2(6),3,9(13),10-tetraene](/img/structure/B4881664.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)

